
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea, also known as FPV-4, is a chemical compound that belongs to the class of piperidinyl ureas. It has been studied extensively for its potential applications in the field of medicinal chemistry. FPV-4 is a promising candidate for the treatment of various diseases due to its unique chemical structure and mechanism of action.
Mechanism of Action
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea exerts its pharmacological effects by inhibiting the activity of various enzymes in the central nervous system. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior. This makes 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, which can improve mood, cognition, and behavior. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been shown to have neuroprotective effects, which can help prevent neuronal damage and death.
Advantages and Limitations for Lab Experiments
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It has also been extensively studied for its potential applications in the field of medicinal chemistry, which makes it a promising candidate for further research. However, one limitation of 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative and psychiatric disorders. Another potential direction is to optimize its chemical structure to improve its pharmacological properties. Additionally, further research is needed to determine the safety and efficacy of 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea in humans, which will require clinical trials.
Synthesis Methods
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the reaction of 3-fluoroaniline with 1-methylpiperidin-4-ylamine in the presence of an isocyanate reagent. The resulting product is then purified using column chromatography to obtain 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea in high yield and purity. This method of synthesis has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes 3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(3-fluorophenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17(12-5-7-15-8-6-12)13(18)16-11-4-2-3-10(14)9-11/h2-4,9,12,15H,5-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBQPYAVRFOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

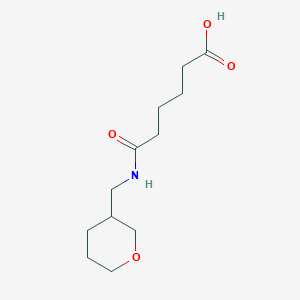
![5-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7559354.png)
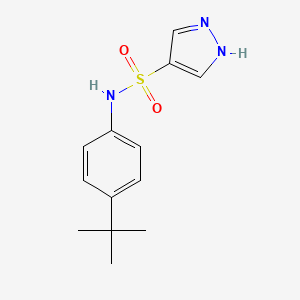

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
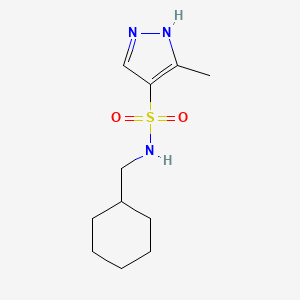
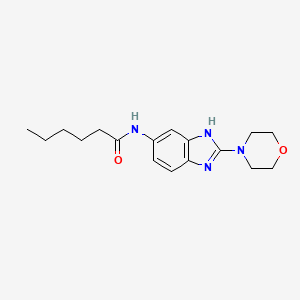
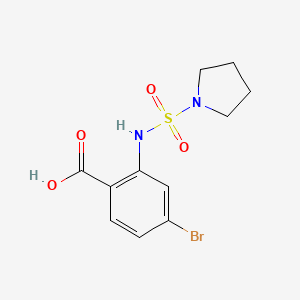
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
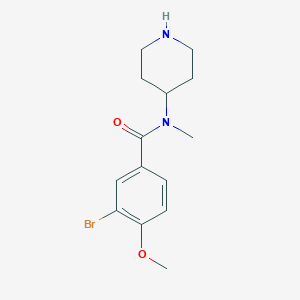
![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
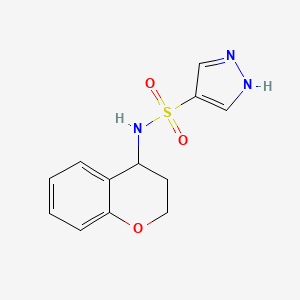
![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)